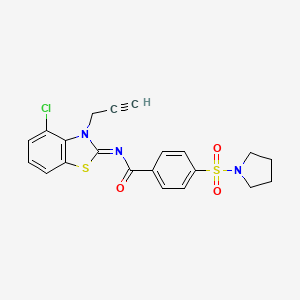

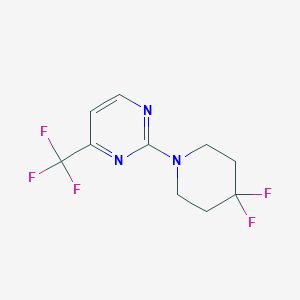

![molecular formula C17H15NO4S B2761170 Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate CAS No. 923686-01-5](/img/structure/B2761170.png)

Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of polysubstituted furans, such as Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate, can be achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate is characterized by a benzo[d]furan core, which is a common structural motif in biologically active molecules . The compound also contains a thienylcarbonylamino group and an ethyl ester group.Aplicaciones Científicas De Investigación

Synthesis Processes

Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate is involved in various synthesis processes. It has been used in the one-pot synthesis of fluorine-containing benzo[b]furans via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). Similarly, it's involved in the synthesis and antimicrobial activity of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones (Ravindra et al., 2008).

Chemical Reactions and Properties

This compound also plays a role in the study of chemical reactions and properties of related compounds. For instance, its derivatives have been investigated in the context of reactivity with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety (Sirakanyan et al., 2015). Similarly, the preparation and reactions of substituted thieno[3,4-b]furans have been explored (Banks et al., 1986).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been utilized in the design and synthesis of novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activity, targeting the colchicine site on tubulin (Romagnoli et al., 2015).

Renewable Energy Research

Interestingly, it is also relevant in renewable energy research, specifically in the context of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors (Pacheco et al., 2015).

Propiedades

IUPAC Name |

ethyl 3-methyl-6-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)12-7-6-11(9-13(12)22-15)18-16(19)14-5-4-8-23-14/h4-9H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYHTFZUNMXWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

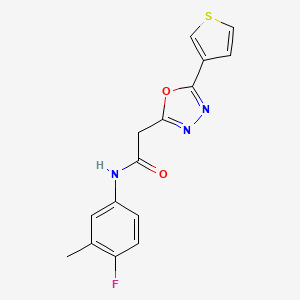

![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)

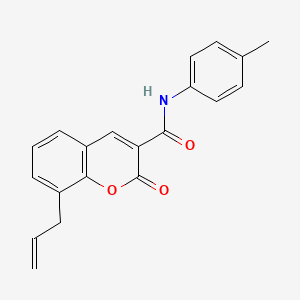

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)

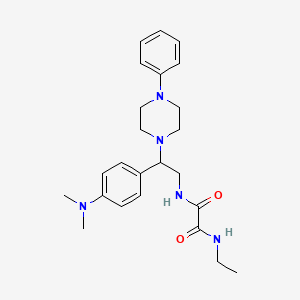

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)

![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)